4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is an organic compound with the molecular formula C10H14N2O2S It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-nitrophenylthiomorpholine with reducing agents to convert the nitro group to an amino group. The general synthetic route can be summarized as follows:
Starting Material: 4-Nitrophenylthiomorpholine
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Oxidation: The thiomorpholine ring is oxidized to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxothiomorpholino)aniline
- 4-Thiomorpholinoaniline 1’,1’-Dioxide
Comparison
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both an amino group and a thiomorpholine ring with a 1,1-dioxide functionality. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group allows for further functionalization and derivatization, while the thiomorpholine ring with the 1,1-dioxide functionality contributes to its stability and reactivity.
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZCPNIYKUNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650113 | |
Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105297-10-7 | |
Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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